Superficial Scald Induction in Stored Apple: Head-to-Head Activity of Dehydronerolidol vs. Other α-Farnesene Oxidation Products
In a controlled study on Granny Smith apples, dehydronerolidol (compound 5) applied either as vapour or in squalane elicited superficial scald symptoms at nanomolar doses, alongside farnesyl hydroperoxide (2a), trienol (2b), and endoperoxide (3a). Farnesyl hydroperoxide was identified as the most potent scald-inducing agent when applied directly to the apple skin, while trienol additionally partially reversed the scald inhibition caused by diphenylamine [1]. Dehydronerolidol served as a structurally distinct, stable analogue within this panel, enabling dissection of the pharmacophore requirements for scald induction without the confounding lability of the hydroperoxide.
| Evidence Dimension | Scald-inducing activity on apple skin (qualitative potency ranking) |
|---|---|
| Target Compound Data | Dehydronerolidol (5): induced scald at nanomolar doses (exact threshold not specified in abstract; full dose–response in original article) |
| Comparator Or Baseline | Farnesyl hydroperoxide (2a): most active conjugated triene; Trienol (2b): active and partially reversed diphenylamine inhibition; Endoperoxide (3a): active; Cumyl hydroperoxide (4): active |
| Quantified Difference | Qualitative ranking: farnesyl hydroperoxide > trienol ≈ endoperoxide ≈ dehydronerolidol ≈ cumyl hydroperoxide (all active at nanomolar levels) |
| Conditions | Granny Smith apple surface; compounds applied as vapours or dissolved in squalane; ambient storage conditions; J. Agric. Food Chem. 2001, 49, 2780–2787 |
Why This Matters
For postharvest pathology laboratories studying superficial scald, dehydronerolidol provides a chemically stable, commercially available reference compound that reproducibly elicits the phenotype, unlike the transient hydroperoxide which requires fresh synthesis.
- [1] Rowan DD, Hunt MB, Fielder S, Norris J, Sherburn MS. Conjugated triene oxidation products of alpha-farnesene induce symptoms of superficial scald on stored apples. J Agric Food Chem. 2001;49(6):2780-2787. doi:10.1021/jf0015221. View Source
